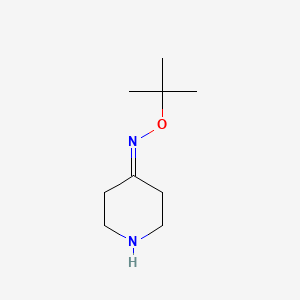

piperidin-4-one O-tert-butyl-oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-[(2-methylpropan-2-yl)oxy]piperidin-4-imine |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)12-11-8-4-6-10-7-5-8/h10H,4-7H2,1-3H3 |

InChI Key |

PPXZECCBYYCFML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)ON=C1CCNCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperidin 4 One O Tert Butyl Oxime and Its Precursors

Strategies for Oximation of Piperidin-4-one Derivatives

The conversion of a piperidin-4-one to its corresponding oxime is a critical transformation. The introduction of the O-tert-butyl group presents unique challenges and opportunities for methodological innovation, including the optimization of reaction conditions and the development of novel catalytic systems.

Optimization of Reaction Conditions for O-tert-butyl-oxime Formation

The formation of an O-tert-butyl oxime from a piperidin-4-one derivative involves the reaction of the ketone with O-tert-butylhydroxylamine or a related reagent. The steric bulk of the tert-butyl group necessitates careful optimization of reaction parameters to achieve high yields and avoid side reactions. While specific studies on the optimization of piperidin-4-one O-tert-butyl-oxime synthesis are not extensively detailed in the literature, general principles of oxime formation can be applied and tailored.

Key parameters for optimization include:

Solvent: Aprotic solvents are generally preferred to avoid competition with the nucleophilic hydroxylamine (B1172632). Dichloromethane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are common choices.

Temperature: The reaction temperature can influence the rate of reaction and the stability of the product. Room temperature is often a suitable starting point, with gentle heating sometimes employed to drive the reaction to completion.

pH Control: The reaction is typically acid-catalyzed. However, strong acidic conditions can lead to degradation of the reactants or products. The use of a mild acid catalyst or a buffer system is often beneficial.

Reagent Stoichiometry: A slight excess of the O-tert-butylhydroxylamine reagent is often used to ensure complete conversion of the ketone.

Water Removal: The oximation reaction produces water as a byproduct. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can shift the equilibrium towards the product and improve the yield.

A hypothetical optimization table for the synthesis of a generic N-protected this compound is presented below, illustrating the systematic approach to refining reaction conditions.

Table 1: Hypothetical Optimization of O-tert-butylation of N-Boc-piperidin-4-one

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Acetic Acid (10) | 25 | 24 | 65 |

| 2 | THF | Acetic Acid (10) | 25 | 24 | 72 |

| 3 | Toluene | Acetic Acid (10) | 80 | 12 | 85 |

| 4 | Toluene | p-Toluenesulfonic acid (5) | 80 | 8 | 92 |

| 5 | Toluene | p-Toluenesulfonic acid (5) with Molecular Sieves | 80 | 6 | 95 |

Catalytic Approaches in Oximation Processes (e.g., Vanadium(V) Complexes, Solid Superacids)

To enhance the efficiency and sustainability of oximation reactions, various catalytic systems have been explored. These catalysts can offer milder reaction conditions, shorter reaction times, and easier work-up procedures.

Vanadium(V) Complexes: Vanadium complexes have emerged as versatile catalysts for a range of organic transformations, including oxidation reactions. While the direct application of Vanadium(V) complexes for the oximation of piperidin-4-ones is not widely reported, their use in the tandem synthesis of oximes from alcohols suggests their potential in this area. A plausible mechanism involves the vanadium-catalyzed oxidation of an alcohol to the corresponding ketone, which then undergoes in-situ oximation. tandfonline.combenthamdirect.com This approach could be adapted for the direct oximation of ketones by activating the carbonyl group towards nucleophilic attack by the hydroxylamine. The catalytic performance of a vanadium(V) complex in the slurry synthesis of various oximes from carbonyl compounds has been demonstrated, highlighting the potential for greener and more efficient protocols. benthamdirect.com

Solid Superacids: Solid superacids offer significant advantages as catalysts, including ease of separation, reusability, and reduced environmental impact. A notable example is the use of nanosized sulfated titania (TiO2/SO42-) as a solid superacid for the eco-friendly synthesis of piperidin-4-one oximes. acs.orgresearchgate.net This method allows for the rapid and solventless conversion of 2,6-diarylpiperidin-4-ones to their corresponding oximes in the presence of hydroxylamine hydrochloride. The reactions are typically carried out by heating the neat mixture of the ketone, hydroxylamine hydrochloride, and the solid superacid catalyst for a short period. acs.orgresearchgate.net

Table 2: Synthesis of Piperidin-4-one Oximes using a TiO2/SO42- Solid Superacid Catalyst

| Entry | Substrate | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 2,6-Diphenylpiperidin-4-one | 5 | 95 |

| 2 | 3-Methyl-2,6-diphenylpiperidin-4-one | 3 | 98 |

| 3 | 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | 4 | 96 |

Data adapted from a study on the synthesis of various piperidin-4-one oximes. acs.orgresearchgate.net

Regioselective and Stereoselective Considerations in Oxime Synthesis

When the piperidin-4-one scaffold is unsymmetrically substituted, the formation of the oxime can lead to regioisomers and stereoisomers. Controlling the selectivity of this reaction is crucial for the synthesis of well-defined molecular architectures.

Regioselectivity: In the case of an unsymmetrically substituted piperidin-4-one, such as a 3-alkyl-piperidin-4-one, the oximation reaction can theoretically produce two different regioisomers if the substitution pattern allows for it. However, in the case of a 4-piperidone, the carbonyl group is at a single, defined position, and thus regioselectivity of the oximation itself is not a concern. The regioselectivity becomes a critical factor in the synthesis of the piperidin-4-one precursor itself, as will be discussed in section 2.2.

Stereoselectivity: The oxime functional group can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond. The stereochemical outcome of the oximation of piperidin-4-one derivatives is influenced by the steric and electronic properties of the substituents on the piperidine (B6355638) ring. Studies on substituted piperidin-4-one oxime ethers have shown that the orientation of the N-O bond of the oxime ether moiety is often syn to the C-5 position, leading to the preferential formation of the (E)-isomer. researchgate.net The conformation of the piperidine ring, which can adopt chair or twist-boat conformations depending on the substitution pattern, also plays a significant role in determining the stereochemical outcome. researchgate.net For sterically less hindered piperidin-4-ones, a chair conformation is typically preferred, leading to a specific stereochemical arrangement of the oxime. In contrast, more sterically hindered systems may adopt a twist-boat conformation, influencing the facial selectivity of the nucleophilic attack by the hydroxylamine. researchgate.net

Synthesis of Piperidin-4-one Scaffolds and Precursors to the O-tert-butyl-oxime

Intramolecular Cyclization Routes to Piperidin-4-ones

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, allowing for the formation of cyclic structures from linear precursors. The Dieckmann condensation is a classic and effective method for the synthesis of cyclic β-keto esters, which can then be converted to piperidin-4-ones.

This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester. For the synthesis of N-substituted piperidin-4-ones, a suitable amino diester is required. For instance, the Dieckmann cyclization of N,N-bis(alkoxycarbonylethyl)amines can yield 3-alkoxycarbonyl-4-piperidones, which can then be hydrolyzed and decarboxylated to afford the corresponding N-substituted 4-piperidones. researchgate.netrsc.org The synthesis of N-Boc-4-piperidone, a key precursor, can be achieved through a facile base-mediated intramolecular cyclization of a suitable diester. rsc.org

Multi-Component Reactions for Piperidine Ring Construction

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives.

One of the most powerful MCRs for the synthesis of piperidine rings is the aza-Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of an imine with a diene to form a tetrahydropyridine, which can then be converted to a piperidin-4-one. The use of Danishefsky's diene and related activated dienes in reactions with imines provides a versatile route to piperidin-4-one derivatives. rsc.org The mechanism of these reactions can be either a concerted cycloaddition or a stepwise Mannich-Michael pathway, depending on the specific reactants and conditions. rsc.org

The aza-Diels-Alder reaction offers a high degree of control over the stereochemistry of the resulting piperidine ring, making it a valuable tool for the synthesis of complex, stereochemically defined molecules. acs.org

Functional Group Interconversions Leading to Piperidin-4-one

The construction of the piperidin-4-one ring system can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. These methods transform acyclic precursors into the desired heterocyclic ketone through the formation of new carbon-carbon and carbon-nitrogen bonds. Key among these are the Dieckmann condensation, Mannich reaction, and other cyclization strategies. dtic.mil

Dieckmann Condensation: This intramolecular Claisen condensation is a classical and widely used method for preparing 5- and 6-membered cyclic ketones. youtube.com In the context of piperidin-4-one synthesis, a diester with a central nitrogen atom is treated with a strong base to induce cyclization. dtic.mil The general approach involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form an amino-diester intermediate. dtic.mil This intermediate then undergoes an intramolecular condensation to yield a β-keto ester, which upon hydrolysis and decarboxylation, affords the target N-substituted piperidin-4-one. dtic.milasianpubs.org Careful control of reaction conditions is crucial to prevent side reactions like the retro-Dieckmann reaction. asianpubs.org

Mannich Reaction: The Mannich reaction provides a powerful one-pot method for the synthesis of substituted piperidin-4-ones. This multicomponent reaction involves the condensation of an aldehyde, a primary amine or ammonia, and a ketone containing at least one α-hydrogen. chemrevlett.com For instance, the reaction of an aromatic aldehyde, a ketone like acetone, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diarylpiperidin-4-ones. chemrevlett.comresearchgate.net The Petrenko-Kritschenko piperidone synthesis is a related multicomponent reaction that utilizes a β-dicarbonyl compound, an aldehyde, and an amine to construct the piperidone ring. wikipedia.org

Other Cyclization Strategies: A variety of other cyclization methods have been developed to access the piperidin-4-one core. These include:

Rhodium-catalyzed annulation: An α-imino rhodium carbene can initiate a cascade reaction involving 1,2-aryl/alkyl migration and annulation to produce valuable piperidin-4-one derivatives in high yields. acs.org

Four-component condensation: A one-pot synthesis of highly substituted piperid-4-ones can be achieved by reacting diketene (B1670635) with a tosyl imine in the presence of titanium tetrachloride and methanol, followed by the addition of an aldehyde. nih.govacs.org

Reductive cyclization: N-acyl-2,3-dihydro-4-pyridones can be reduced to the corresponding 4-piperidones using reagents like zinc in acetic acid, offering a mild and inexpensive alternative to catalytic hydrogenation which can lead to over-reduction. organic-chemistry.org

The table below summarizes some of these key functional group interconversion strategies.

| Reaction Name | Reactants | Key Features | Reference(s) |

| Dieckmann Condensation | Amino-diester | Intramolecular Claisen condensation, forms 6-membered ring, requires strong base. | dtic.milyoutube.comasianpubs.org |

| Mannich Reaction | Aldehyde, Amine/Ammonia, Ketone | One-pot, multicomponent reaction, versatile for substituted piperidones. | chemrevlett.comresearchgate.net |

| Petrenko-Kritschenko Reaction | β-dicarbonyl compound, Aldehyde, Amine | Multicomponent reaction, related to Robinson-Schöpf synthesis. | wikipedia.org |

| Rhodium-Catalyzed Annulation | α-Imino diazo compound | Cascade reaction, high efficiency and selectivity. | acs.org |

| Four-Component Condensation | Diketene, Tosyl imine, Aldehyde | One-pot synthesis of highly substituted piperidones. | nih.govacs.org |

| Reductive Cyclization | N-acyl-2,3-dihydro-4-pyridone | Mild reduction using Zn/acetic acid to avoid over-reduction. | organic-chemistry.org |

The formation of This compound from piperidin-4-one proceeds via a standard condensation reaction with O-tert-butylhydroxylamine. The lone pair of electrons on the nitrogen of the hydroxylamine derivative attacks the electrophilic carbonyl carbon of the piperidin-4-one. youtube.com This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime ether. youtube.com The bulky tert-butyl group on the oxygen atom can provide steric hindrance, potentially influencing the compound's reactivity and interaction with biological targets.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of piperidin-4-one and its derivatives, several green approaches have been explored.

One significant advancement is the use of Deep Eutectic Solvents (DES) as an alternative to volatile organic compounds (VOCs). A deep eutectic solvent composed of glucose and urea (B33335) has been shown to be an inexpensive and effective reaction medium for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org This approach offers advantages such as biodegradability, low cost, and ease of handling, aligning with the principles of using safer solvents and designing for energy efficiency. researchgate.net

One-pot and multicomponent reactions , such as the Mannich and Petrenko-Kritschenko syntheses, are inherently greener as they reduce the number of synthetic steps, minimize waste from intermediate purification, and improve atom economy. chemrevlett.comwikipedia.orgnih.govacs.org For example, a four-component condensation for the synthesis of functionalized piperid-4-ones streamlines the process, leading to higher efficiency and less waste. nih.govacs.org

The use of catalysis is another cornerstone of green chemistry. Catalytic methods, such as the rhodium-catalyzed annulation, allow for high yields and selectivity under milder conditions, reducing energy consumption and by-product formation. acs.org The use of recoverable and reusable catalysts, such as palladium complexes, further enhances the green credentials of these synthetic routes. researchgate.net

The table below highlights some green chemistry approaches applied to the synthesis of piperidin-4-one precursors.

| Green Chemistry Principle | Application in Piperidin-4-one Synthesis | Advantages | Reference(s) |

| Use of Safer Solvents | Deep Eutectic Solvents (e.g., glucose-urea) as reaction media. | Biodegradable, inexpensive, reduced use of VOCs. | researchgate.netasianpubs.org |

| Atom Economy | One-pot, multicomponent reactions (e.g., Mannich, Four-component condensation). | Fewer synthetic steps, reduced waste, increased efficiency. | chemrevlett.comnih.govacs.org |

| Catalysis | Use of rhodium, palladium, and other metal catalysts. | High yields and selectivity, milder reaction conditions, potential for catalyst recycling. | researchgate.netacs.org |

| Designing for Energy Efficiency | One-pot syntheses and catalytic reactions often require less energy input compared to multi-step processes. | Lower energy consumption, reduced environmental impact. | acs.orgnih.govacs.org |

While specific green chemistry studies on the oximation step to form this compound are less documented, the principles can be applied by selecting environmentally benign solvents and optimizing reaction conditions to minimize energy use and by-product formation.

Industrial Synthesis Scale-Up and Process Optimization

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges that require careful process optimization. For the synthesis of piperidin-4-one and its derivatives, which are key intermediates for many pharmaceutical compounds, developing a scalable, safe, and cost-effective process is paramount. asianpubs.orggoogleapis.com

A key consideration for industrial scale-up is the choice of starting materials and reagents. They should be readily available, inexpensive, and safe to handle in large quantities. asianpubs.org For instance, an efficient and scalable process for a piperidin-4-yl-carbamate salt was developed starting from the commercially available 1-benzylpiperidin-4-one. asianpubs.org

Process optimization often focuses on improving reaction yields, reducing reaction times, and simplifying work-up and purification procedures. For example, in the Dieckmann condensation, careful control of temperature and the method of product isolation are critical to prevent the retro-reaction and maximize yield, which is a significant concern during scale-up. asianpubs.org

The development of robust and efficient catalytic systems is also crucial for industrial applications. A scalable synthesis might involve reductive amination using catalysts like Raney-Ni, which can be used in large-scale manufacturing. asianpubs.org The ability to recover and reuse catalysts is a major economic and environmental advantage in industrial processes.

Furthermore, ensuring the purity of the final product is a critical aspect of industrial synthesis, especially for pharmaceutical intermediates. Optimization of crystallization and purification methods is often required to meet stringent regulatory standards. chemrevlett.com

The following table outlines key considerations for the industrial scale-up of piperidin-4-one synthesis.

| Consideration | Objective | Example Approaches | Reference(s) |

| Raw Material Sourcing | Use of readily available and cost-effective starting materials. | Starting from commercially available 1-benzylpiperidin-4-one. | asianpubs.org |

| Process Safety | Minimize the use of hazardous reagents and control exothermic reactions. | Careful temperature control during Dieckmann condensation. | asianpubs.org |

| Yield and Throughput | Maximize product yield and minimize reaction time. | Optimization of reaction conditions (temperature, concentration, catalyst loading). | asianpubs.orgresearchgate.net |

| Purification | Develop efficient and scalable purification methods. | Optimized crystallization procedures to achieve high purity. | chemrevlett.com |

| Waste Reduction | Minimize waste generation and implement catalyst recycling. | Use of recoverable catalysts and one-pot procedures. | asianpubs.orgresearchgate.net |

Chemical Reactivity and Transformation Pathways of Piperidin 4 One O Tert Butyl Oxime

Reactions Involving the Oxime Functionality

The oxime group in piperidin-4-one O-tert-butyl-oxime is a hub of chemical reactivity, allowing for a variety of transformations including reductions, rearrangements, and derivatizations.

Reductive Transformations to Corresponding Amines and Derivatives

The reduction of the oxime ether to a primary amine is a fundamental transformation, yielding 4-aminopiperidine (B84694) derivatives, which are valuable building blocks in medicinal chemistry. This conversion can be achieved using various reducing agents. A common method involves catalytic hydrogenation. For instance, the reduction of a related compound, N-Boc-4-piperidone oxime, to 4-amino-1-Boc-piperidine is effectively carried out using hydrogen gas with a palladium on charcoal (Pd/C) catalyst. chemicalbook.com This method is known for its high yield, often reaching up to 98%. chemicalbook.com

Other synthetic routes to 4-aminopiperidine derivatives start from N-benzyl-4-piperidone, which is first converted to an oxime and then subjected to reduction, Boc-protection, and debenzylation. google.com However, this multi-step process can be lengthy, and some reduction methods, such as those using lithium aluminum hydride or sodium metal, may pose safety risks unsuitable for large-scale industrial production. google.com

Table 1: Selected Reductive Transformations of Piperidone Oxime Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-Boc-4-piperidone oxime | H₂, 10% Pd/C, Ethanol, 7 atm | 4-Amino-1-Boc-piperidine | 98% | chemicalbook.com |

| N-Benzyl-4-piperidone oxime | 1. Reduction (e.g., LiAlH₄ or Na/Ni) 2. Boc₂O 3. Debenzylation | 4-Boc-aminopiperidine | - | google.com |

This table is for illustrative purposes and may include data from structurally related compounds.

Rearrangement Reactions (e.g., Beckmann Rearrangement and Analogues)

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides. masterorganicchemistry.comyoutube.com In the case of cyclic ketoximes like piperidin-4-one derivatives, this rearrangement leads to the formation of lactams, which are cyclic amides. wikipedia.org The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or a mixture known as the Beckmann solution (acetic acid, hydrochloric acid, and acetic anhydride). wikipedia.org The mechanism involves the conversion of the oxime's hydroxyl group (or in this case, the O-tert-butyl group) into a good leaving group, followed by the migration of the alkyl group anti-periplanar to the leaving group, breaking the N-O bond. masterorganicchemistry.com This results in a ring expansion, transforming the six-membered piperidine (B6355638) ring into a seven-membered azepan-2-one (B1668282) (caprolactam) derivative.

The choice of reagent can influence the outcome, as the Beckmann fragmentation can sometimes compete with the rearrangement. wikipedia.org Milder conditions have been developed to accommodate sensitive substrates, for example, using cyanuric chloride with a zinc chloride co-catalyst. wikipedia.orgaudreyli.com The stereochemistry of the oxime can be crucial, as the migrating group is the one situated anti to the leaving group on the nitrogen atom. wikipedia.org

Cycloaddition Reactions of Oximes (e.g., 1,3-Dipolar Cycloadditions to Isoxazoles)

Oximes and their derivatives can participate in cycloaddition reactions. While direct 1,3-dipolar cycloaddition of the O-tert-butyl oxime itself is less common, related transformations can lead to heterocyclic systems like isoxazoles. More frequently, oximes are converted into nitrones, which then undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidines. rsc.org A cascade reaction involving the formation of an oxime from a halo-aldehyde, followed by cyclization to a nitrone and subsequent intermolecular dipolar cycloaddition, provides a pathway to various fused heterocyclic systems. rsc.org

Derivatization at the Oxime Oxygen and Nitrogen Atoms (e.g., Oxime Ethers, Carbamates)

The oxime functionality can be further derivatized to form other ethers or esters. The synthesis of various piperidin-4-one oxime ethers has been reported, often for the purpose of evaluating their biological activities. nih.govnih.gov These are typically synthesized by reacting the corresponding piperidin-4-one oxime with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. nih.gov

Similarly, oxime carbamates can be prepared from piperidin-4-one oximes. researchgate.net One method involves the reaction of the oxime with 1,1'-carbonyldiimidazole (B1668759) (CDI) and an amine in the presence of a base like sodium hydride. researchgate.net Another approach uses phenyl isocyanate to form the corresponding oxime carbamate. researchgate.net These derivatizations highlight the versatility of the oxime group for creating a diverse range of compounds. mdpi.com

Chemical Modifications of the Piperidine Ring System

The piperidine ring of this compound can also be chemically modified, primarily at the nitrogen atom.

Electrophilic and Nucleophilic Substitutions on the Piperidine Core

The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes electrophilic substitution. The nitrogen can be functionalized through reactions like N-alkylation or N-acylation. For instance, the nitrogen is often protected with a tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comnih.gov This protecting group strategy is common in the synthesis of complex piperidine derivatives as it modulates the reactivity of the nitrogen and can be removed under specific acidic conditions. researchgate.net

While direct electrophilic substitution on the carbon atoms of the saturated piperidine ring is not typical, functionalization can be achieved through multi-step sequences. Nucleophilic substitution reactions can occur on derivatives of the piperidine core. For example, a bromomethyl group can be introduced at the C-4 position of a protected piperidine, which can then be displaced by a nucleophile like sodium azide (B81097) to introduce an azidomethyl group. rsc.org This azide can be subsequently reduced to an aminomethyl group, demonstrating a pathway to C-4 substituted piperidines. rsc.org

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)

The secondary amine of the piperidine ring in this compound is a key site for synthetic modification. N-functionalization, including N-alkylation and N-acylation, introduces a wide array of substituents, significantly altering the molecule's properties and downstream reactivity. These strategies are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Common methods employ alkyl halides or other electrophilic alkylating agents in the presence of a base to neutralize the resulting acid. The choice of base and solvent can influence the reaction's efficiency.

N-Acylation: The introduction of an acyl group to the nitrogen atom is typically achieved using acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the generated acid. The resulting N-acyl derivatives are often more stable and can serve as protecting groups or as precursors for further transformations.

These N-functionalization strategies are crucial for building molecular diversity from the this compound scaffold. The nature of the N-substituent can profoundly impact the stereochemical outcome of subsequent reactions on the piperidine ring.

Stereoselective Transformations within the Piperidine Framework

The piperidine ring can be a source of stereoisomerism, and controlling the stereochemistry during its synthesis and modification is a significant challenge. Stereoselective transformations of this compound and its derivatives are critical for accessing specific stereoisomers, which often exhibit distinct biological activities.

One approach to achieving stereoselectivity involves the use of chiral auxiliaries or catalysts. For instance, the reduction of the ketone functionality in N-protected piperidin-4-one derivatives can be performed using chiral reducing agents to yield enantiomerically enriched piperidin-4-ols. The stereochemical outcome is often influenced by the nature of the N-protecting group, which can direct the approach of the reagent.

Furthermore, the strategic functionalization of the piperidine ring at positions other than the nitrogen can be achieved with a high degree of stereocontrol. For example, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective and stereoselective synthesis of positional analogues of methylphenidate from piperidine derivatives. nih.gov The choice of catalyst and the nitrogen protecting group can direct the functionalization to specific positions on the ring with high diastereoselectivity. nih.gov

Metal-Catalyzed Reactions and Cross-Coupling Methodologies

The use of transition metal catalysts has revolutionized organic synthesis, and these methods are frequently applied to modify the this compound scaffold. Palladium, copper, and nickel are among the most common metals used for these transformations.

Palladium-Catalyzed Transformations and C-H Functionalization

Palladium catalysis is a powerful tool for C-H functionalization, allowing for the direct conversion of C-H bonds into new C-C, C-N, and C-O bonds. nih.govnih.gov In the context of piperidine derivatives, palladium catalysts can direct the functionalization to specific sites on the ring, often guided by a directing group. nih.govnih.govacs.org The oxime ether group itself can act as a directing group in some instances. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are also widely used to append aryl, vinyl, and other groups to the piperidine framework. researchgate.net These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a ligand. The choice of ligand is crucial for the success of these transformations, influencing the reaction's efficiency and selectivity. acs.orgorganic-chemistry.org

| Reaction Type | Catalyst/Reagents | Transformation | Reference |

| C-H Arylation | Pd(OAc)₂, Ligand, Base | Introduction of an aryl group at a C-H position | nih.gov |

| Suzuki Coupling | Pd Catalyst, Ligand, Base | Formation of a C-C bond with a boronic acid | researchgate.net |

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base | Formation of a C-N bond with an amine | researchgate.net |

Table 1: Examples of Palladium-Catalyzed Reactions

Other Transition Metal-Mediated Reactivity (e.g., Copper, Nickel)

Copper and nickel catalysts also play a significant role in the functionalization of piperidine derivatives. Copper-mediated reactions are particularly useful for C-N and C-O bond formation. researchgate.net For instance, copper-catalyzed amination reactions can be used to introduce amino groups onto the piperidine ring. rsc.org The oxime functionality itself can participate in copper-mediated reactions, acting as an amino donor in C-H amination processes. rsc.org

Nickel-catalyzed cross-coupling reactions have emerged as powerful methods for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. acs.orgorganic-chemistry.orgnih.gov These reactions are often complementary to palladium-catalyzed methods and can be particularly effective for coupling alkyl electrophiles. acs.orgorganic-chemistry.org

| Metal | Reaction Type | Key Features | Reference |

| Copper | C-H Amination | Oxime as an amino donor | rsc.org |

| Copper | Castro-Stephens Reaction | Synthesis of macrocycles | nih.gov |

| Nickel | Reductive Cross-Coupling | Coupling of alkyl electrophiles | acs.orgorganic-chemistry.org |

Table 2: Examples of Copper and Nickel-Mediated Reactions

Acid- and Base-Catalyzed Transformations and Mechanistic Pathways

Acid and base catalysis can induce a variety of transformations in this compound and its derivatives. The presence of both acidic and basic sites within the molecule (the nitrogen atom and the oxime group) allows for a rich and complex reactivity profile under these conditions.

Under acidic conditions, the tert-butyl group of the oxime ether can be cleaved, regenerating the oxime. Stronger acidic conditions can lead to the hydrolysis of the oxime to the corresponding ketone. The piperidine nitrogen can also be protonated, which can influence the reactivity of the ring.

Base-catalyzed reactions often involve the deprotonation of the α-carbon to the ketone or the N-H proton of the piperidine. The resulting enolate or anion can then participate in various reactions, such as aldol (B89426) condensations or Michael additions. The choice of base is critical and can determine the site of deprotonation and the subsequent reaction pathway.

Advanced Structural Characterization and Conformational Analysis of Piperidin 4 One O Tert Butyl Oxime

X-ray Crystallography for Solid-State Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. Although a specific crystal structure for piperidin-4-one O-tert-butyl-oxime is not widely reported, this technique would yield precise data on bond lengths, bond angles, and torsional angles. mdpi.com

Such an analysis would unambiguously determine the three-dimensional arrangement of the atoms, confirming the stereochemistry (E/Z) of the oxime group and the conformational state of the piperidine (B6355638) ring. Crystallographic studies of numerous related piperidin-4-one derivatives show that the piperidine ring overwhelmingly adopts a chair conformation in the solid state to minimize intramolecular strain. chemrevlett.comchemrevlett.com Furthermore, X-ray crystallography would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds formed by the piperidine N-H donor group with acceptor atoms on neighboring molecules.

Conformational Preferences and Dynamics of the Piperidine Ring and Oxime Moiety

The conformational behavior of this compound is dominated by the preferences of its two main structural motifs: the six-membered piperidine ring and the C=N double bond of the oxime ether.

The piperidine ring is expected to exist predominantly in a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles, as it minimizes both angular and torsional strain. nih.govnih.gov This has been confirmed experimentally for a wide range of substituted piperidin-4-ones and their oxime derivatives. nih.govchemrevlett.com While highly substituted or sterically hindered piperidine rings can sometimes adopt twist-boat conformations, the unsubstituted core of the title compound strongly favors the chair form. nih.gov

The oxime moiety introduces the possibility of E/Z isomerism. The interconversion between these isomers is typically slow at room temperature due to the high rotational barrier of the C=N double bond. The relative thermodynamic stability of the E and Z isomers is determined by steric interactions between the O-tert-butyl group and the adjacent protons on the piperidine ring (specifically, the axial protons at C3 and C5). In related systems, the E-isomer, where the bulkier substituent on the nitrogen is oriented anti to the larger group on the carbon, is often found to be the major or exclusive product. nih.gov Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to definitively assign the conformation and determine the relative populations of the isomers in solution. nih.gov

Table 5: Summary of Conformational Features

| Structural Feature | Predicted Predominant Conformation/Isomer | Justification |

|---|---|---|

| Piperidine Ring | Chair Conformation | Minimization of torsional and steric strain. nih.govnih.gov |

| Oxime Moiety | E/Z Isomerism possible; E-isomer often favored | High rotational barrier of C=N bond; steric hindrance dictates isomer stability. nih.gov |

Isomeric Considerations of Oximes (E/Z Isomerism)

The presence of the C=N double bond in this compound introduces the potential for geometric isomerism. The two possible isomers are designated as (E) and (Z), based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. For the oxime ether of piperidin-4-one, the priority is determined by the substituents on the C4 and the nitrogen atom. The C4 atom is attached to C3 and C5 of the piperidine ring, while the nitrogen is attached to the oxygen of the O-tert-butyl group and has a lone pair.

The (E) isomer is the one where the higher priority group on the nitrogen (the O-tert-butyl group) is on the opposite side of the double bond from the higher priority group on the C4 carbon. Conversely, in the (Z) isomer, these higher priority groups are on the same side. The stereochemistry of these isomers significantly influences their physical, chemical, and spectroscopic properties.

Detailed research findings on analogous piperidin-4-one oxime derivatives have established that Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation and characterization of (E) and (Z) isomers. The chemical shifts of the carbon and proton nuclei adjacent to the C=N bond are particularly sensitive to the isomeric configuration.

In the case of piperidin-4-one oxime ethers, the (E) isomer is generally characterized by the N-O bond of the oxime ether moiety being oriented syn (on the same side) to the C5 of the piperidine ring. This spatial arrangement leads to distinct differences in the NMR spectra when compared to the (Z) isomer.

Key research findings indicate that for similar oxime structures, the proton of a group positioned syn to the oxime oxygen in the (E) isomer experiences deshielding and appears at a lower field in the ¹H NMR spectrum. This is attributed to a through-space interaction, which may involve hydrogen bonding with the oxime oxygen.

Furthermore, the ¹³C NMR chemical shifts of the carbons in the piperidine ring, especially C3, C5, and the sp²-hybridized C4, are diagnostic for distinguishing between the (E) and (Z) isomers. A notable difference in the chemical shifts for these carbons is typically observed between the two isomers. For some oxime-containing compounds, this difference can be as significant as 7 ppm in the ¹³C NMR spectra.

While specific experimental data for the individual (E) and (Z) isomers of this compound are not extensively reported in publicly available literature, the expected differences based on analogous compounds can be summarized in the following table.

Table 1: Predicted NMR Chemical Shift Differences for E/Z Isomers of this compound

| Nucleus | Predicted Chemical Shift Observation | Rationale |

|---|---|---|

| H3/H5 (axial & equatorial) | Protons on the carbon syn to the O-tert-butyl group in one isomer will exhibit a different chemical shift compared to the anti configuration in the other isomer. The syn protons are expected to be deshielded (appear at a higher ppm). | Anisotropic effect of the C=N-O group and potential through-space interactions. |

| C3/C5 | The carbon atom syn to the O-tert-butyl group is expected to be shielded (appear at a lower ppm) compared to the anti carbon in the other isomer. | Steric compression (gamma-gauche effect) from the bulky tert-butyl group. |

| C4 (C=N) | The chemical shift of the sp² carbon will differ between the (E) and (Z) isomers. | The electronic environment of the C=N bond is highly dependent on the stereochemistry. |

| tert-Butyl Protons | A slight difference in the chemical shift of the singlet for the tert-butyl protons may be observable between the two isomers. | The magnetic environment of the tert-butyl group is subtly altered by the overall molecular geometry of the (E) versus the (Z) isomer. |

| tert-Butyl Carbons | The quaternary and methyl carbons of the tert-butyl group may also show small differences in their ¹³C NMR chemical shifts. | Reflects the different steric and electronic environments in the two isomers. |

The synthesis of piperidin-4-one oximes can often lead to a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and the nature of the reagents used. The separation and isolation of the individual isomers, if required, can be achieved using chromatographic techniques. The unambiguous assignment of the (E) and (Z) configuration is typically confirmed by advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), or by single-crystal X-ray diffraction if suitable crystals can be obtained.

Mechanistic Investigations of Reactions Involving Piperidin 4 One O Tert Butyl Oxime

Kinetic Studies of Reaction Rates and Rate-Determining Steps

In analogous systems, such as the oximolysis of acetylthiocholine (B1193921) by pyridinium-4-oximes, kinetic experiments are performed under pseudo-first-order conditions, where one reactant is in large excess. nih.gov The observed rate constants (k_obs) are then measured at varying concentrations and conditions (e.g., pH) to elucidate the reaction order with respect to each component. For instance, the hydrolysis of an oxime ether might follow a two-step addition-elimination pathway. The initial attack of a nucleophile (e.g., hydroxide) on the sp²-hybridized carbon of the C=N bond is often the rate-determining step, as it involves the formation of a higher-energy tetrahedral intermediate. saskoer.ca

The rate equation for such a reaction would typically be expressed as: Rate = k[piperidin-4-one O-tert-butyl-oxime][Nucleophile]

The reaction rate is influenced by several factors, including the nature of the solvent, temperature, and the presence of catalysts. Acid catalysis is common in reactions of oximes, where protonation of the nitrogen atom increases the electrophilicity of the carbon atom, accelerating nucleophilic attack. The step with the highest activation energy in the reaction's energy profile corresponds to the rate-determining step. labxchange.org In some photochemical or radical reactions, the rate-determining step might instead be the homolytic cleavage of the N-O bond. acs.org

Table 1: Representative Kinetic Parameters for a Hypothetical Reaction of this compound (Note: This data is illustrative, based on typical values for related oxime ether reactions.)

| Parameter | Value | Condition | Significance |

|---|---|---|---|

| Reaction Order | First-order in Oxime Ether | Excess Nucleophile | Indicates the RDS involves one molecule of the oxime ether. |

| First-order in Nucleophile | - | Suggests a bimolecular RDS. | |

| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ | 25°C, Neutral pH | Quantifies the intrinsic reactivity of the system. |

| Activation Energy (Ea) | 65 kJ/mol | - | The energy barrier that must be overcome for the reaction to proceed. labxchange.org |

Elucidation of Reaction Intermediates and Transition State Structures

A complete reaction mechanism describes the structures of all transient species, including intermediates and transition states. Reaction intermediates are transient, higher-energy species that exist in a potential energy well between two transition states. For this compound, several types of intermediates can be postulated depending on the reaction conditions.

Tetrahedral Intermediates: In nucleophilic addition or addition-elimination reactions at the C=N bond, a tetrahedral intermediate is formed. This species features an sp³-hybridized carbon and a formal negative charge on the nitrogen or oxygen atom, which is typically stabilized by the solvent or a counter-ion.

Radical Intermediates: In reactions initiated by single-electron transfer (SET) or photolysis, homolytic cleavage of the weak N-O bond can occur. This process generates an iminyl radical. Such radical intermediates are highly reactive and can undergo subsequent cyclization, rearrangement, or trapping reactions. acs.org

Transition state structures represent the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms at the moment of bond-forming or bond-breaking. They are not stable molecules and cannot be isolated, but their structures can be inferred from kinetic data (e.g., kinetic isotope effects) and, more directly, modeled using computational chemistry. nih.govmdpi.com For example, the transition state for the nucleophilic attack on the oxime ether would involve the partial formation of the new bond to the carbon atom and partial breaking of the C=N π-bond.

Stereochemical Course and Selectivity in Catalytic and Non-Catalytic Reactions

The stereochemistry of reactions involving this compound is defined by two primary structural features: the geometry of the oxime ether group and the conformation of the six-membered piperidine (B6355638) ring.

Oxime Ether Geometry: The C=N double bond of the oxime ether can exist as one of two geometric isomers, (E) or (Z). The relative orientation of the O-tert-butyl group with respect to the substituents on the piperidine ring can significantly influence reactivity and biological activity. In related substituted piperidin-4-one oxime ethers, the stereochemistry is typically determined using ¹H and ¹³C NMR spectroscopy. nih.govresearchgate.net The chemical shifts of the carbon atoms adjacent to the C=N bond (C-3 and C-5) are particularly sensitive to the oxime geometry. Typically, the carbon atom syn (on the same side as) to the oxime ether group experiences a shielding effect (appears at a lower chemical shift) compared to the carbon atom in the anti position. nih.gov

Piperidine Ring Conformation: The piperidine ring generally adopts a stable chair conformation to minimize steric strain. tandfonline.com However, the presence of bulky substituents or specific reaction conditions can lead to the adoption of a twist-boat conformation. nih.gov The stereochemical course of a reaction, such as a reduction of the C=N bond, is highly dependent on the conformation of the ring. For example, hydride delivery in a catalytic hydrogenation will preferentially occur from the less sterically hindered face of the molecule, leading to a specific diastereomer of the resulting hydroxylamine (B1172632) product. The stereoselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. whiterose.ac.uk

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Differentiating (E) and (Z) Isomers of Piperidin-4-one Oxime Ethers (Note: Data is based on analogous substituted piperidin-4-one systems and illustrates the expected trend.)

| Carbon Atom | (E)-Isomer (O-R group syn to C-5) | (Z)-Isomer (O-R group syn to C-3) | Expected Rationale |

|---|---|---|---|

| C-3 | ~35 ppm | ~28 ppm (Shielded) | Shielding due to syn relationship with the O-R group. |

| C-5 | ~28 ppm (Shielded) | ~35 ppm | Shielding due to syn relationship with the O-R group. |

| C-4 (C=N) | ~158 ppm | ~157 ppm | Less sensitive to E/Z isomerism but confirms the oxime carbon. |

Computational Support for Mechanistic Proposals (e.g., DFT Calculations of Reaction Pathways)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for corroborating and refining mechanistic proposals. mdpi.com By modeling the potential energy surface of a reaction, DFT calculations can provide detailed information about the structures and relative energies of reactants, intermediates, transition states, and products. tandfonline.com

For reactions of this compound, DFT calculations can be used to:

Determine Reaction Energetics: Calculate the activation energy (the energy difference between the reactant and the transition state) for each step in a proposed mechanism. The step with the highest activation barrier is confirmed as the rate-determining step. mdpi.com

Visualize Transition States: Optimize the geometry of transition state structures, providing a three-dimensional picture of the atomic arrangement at the peak of the energy barrier. This can reveal key interactions, such as hydrogen bonding or steric clashes, that influence reactivity.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution and orbital interactions (e.g., hyperconjugation) within the molecule, explaining the stability of certain intermediates or the feasibility of a particular reaction pathway. tandfonline.com

Predict Stereoselectivity: By calculating the activation energies for pathways leading to different stereoisomers, DFT can predict which product is favored thermodynamically and kinetically, providing a rationale for observed stereoselectivity.

A typical computational study might employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the system. tandfonline.com The results are often presented as a reaction coordinate diagram, plotting the energy of the system as it progresses from reactants to products.

Table 3: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway (Note: Energies are illustrative, representing a generic multi-step reaction.)

| Species | Calculation Method | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | B3LYP/6-311++G(d,p) | 0.0 |

| Transition State 1 (TS1) | B3LYP/6-311++G(d,p) | +22.5 |

| Intermediate | B3LYP/6-311++G(d,p) | +5.3 |

| Transition State 2 (TS2) | B3LYP/6-311++G(d,p) | +15.8 |

| Products | B3LYP/6-311++G(d,p) | -10.2 |

Computational and Theoretical Chemistry Studies of Piperidin 4 One O Tert Butyl Oxime

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

The calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, confirming the preferred conformation of the piperidinone ring, which is typically a chair form. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For piperidin-4-one oximes, the oxygen and nitrogen atoms of the oxime group typically represent centers of negative potential, making them likely sites for electrophilic attack, while the areas around the hydrogen atoms are positive. This information is critical for predicting how the molecule will interact with other reagents.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This transition can lead to intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another. researchgate.net In piperidin-4-one oxime derivatives, analysis of the molecular orbitals often shows that the HOMO is localized on one part of the molecule, while the LUMO is on another, facilitating this charge transfer upon excitation. researchgate.netacs.org This property is particularly relevant for understanding the molecule's potential in applications involving electronic materials and photochemistry.

Table 1: Representative Frontier Orbital Energies for a Piperidin-4-one Oxime Derivative Note: These values are illustrative and depend on the specific substituents and computational method used.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic data. By calculating the optimized geometry and electronic structure, it is possible to compute theoretical ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and stereochemistry.

For instance, the orientation of the N-O bond in the oxime ether moiety (syn or anti isomer) can be deduced by comparing calculated and experimental NMR spectra. nih.gov Discrepancies between predicted and observed values can also point to specific conformational features or intermolecular interactions in the solid state or in solution. researchgate.net The ability to accurately predict these parameters provides unambiguous evidence for proposed structures, complementing data from techniques like single-crystal X-ray diffraction.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative Piperidin-4-one Oxime Carbon Skeleton Note: Data is representative and illustrates the typical correlation between calculated and experimental values.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=N (Oxime) | 158.5 | 159.2 |

| C-2 | 55.1 | 54.8 |

| C-3 | 35.4 | 36.0 |

| C-5 | 35.4 | 36.0 |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static, time-averaged picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comresearchgate.net Piperidin-4-one O-tert-butyl-oxime is a flexible molecule that can exist in various conformations, such as the stable chair form or higher-energy twist-boat forms. MD simulations model the movements of atoms and bonds at different temperatures, revealing the conformational landscape and the energy barriers between different states. nih.govmdpi.com

These simulations can track parameters like dihedral angles and the radius of gyration to understand how the molecule folds and moves in solution. researchgate.net Studies on related piperidin-4-one oxime ethers have shown that sterically bulky substituents on the piperidine (B6355638) ring can force it to adopt a twist-boat conformation over the more common chair form. nih.gov Understanding this dynamic behavior is crucial, as the biological activity or reactivity of a molecule can be highly dependent on its accessible conformations.

Prediction of Reaction Outcomes and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the outcomes and selectivity of chemical reactions. By analyzing the molecule's electronic structure and potential energy surfaces, chemists can forecast which reaction pathways are most energetically favorable. The Molecular Electrostatic Potential (MEP) map, as mentioned earlier, identifies the most likely sites for nucleophilic or electrophilic attack, guiding the prediction of regioselectivity. researchgate.net

Furthermore, computational models can be used to investigate complex reaction mechanisms. For example, in reactions involving oxime derivatives, it is possible to model the cleavage of the N-O bond and the formation of radical intermediates. acs.org By calculating the transition state energies for different potential pathways, researchers can predict which product is likely to form and with what stereoselectivity (e.g., cis vs. trans isomers). This predictive capability accelerates the discovery of new reactions and optimizes reaction conditions.

Rational Design of New Derivatization Strategies Based on Theoretical Insights

The ultimate goal of many computational studies is the rational design of new molecules with enhanced properties. The theoretical insights gained from quantum chemical calculations and MD simulations provide a solid foundation for new derivatization strategies. By understanding the structure-activity relationship at a molecular level, chemists can make targeted modifications to the this compound scaffold.

For example, if computational analysis reveals that a specific region of the molecule is crucial for a particular interaction, new derivatives can be designed with modified functional groups at that position. Insights into conformational preferences allow for the design of molecules that are "pre-organized" into a desired shape. nih.govresearchgate.net This theory-driven approach is far more efficient than traditional trial-and-error synthesis, enabling the development of novel compounds for various applications in a more systematic and predictable manner.

Applications of Piperidin 4 One O Tert Butyl Oxime As a Strategic Synthetic Building Block

Intermediate in the Synthesis of Complex Heterocyclic Systems

The rigid piperidone framework of piperidin-4-one O-tert-butyl-oxime makes it an exceptionally valuable building block for creating complex heterocyclic systems, particularly spirocyclic compounds. Spirocycles, which feature two rings connected by a single common atom, have gained significant popularity in drug discovery programs as they introduce three-dimensionality into molecular structures. whiterose.ac.uk The C4 position of the piperidine (B6355638) ring, occupied by the oxime ether, is the natural point for the construction of the spirocyclic junction.

Synthetic strategies often involve using the piperidin-4-one core as a preformed ring system onto which a second carbocyclic or heterocyclic ring is built. whiterose.ac.uk Methodologies for achieving this include intramolecular cyclizations and cycloaddition reactions. For instance, derivatives of piperidin-4-one can be used to synthesize spirocyclic piperidines that incorporate other heterocyclic motifs like morpholines or piperazines. whiterose.ac.uk The synthesis of spiro-oxindoles and other spirocyclic systems often relies on the reactivity of a ketone, for which the O-tert-butyl oxime serves as a protected or surrogate form. rsc.org The development of stereoselective methods to create these spiro-centers is a significant goal in modern organic synthesis, highlighting the importance of chiral piperidine-based precursors. rsc.org

The general synthetic utility is demonstrated in the creation of various spirocyclic piperidine derivatives designed as ligands for biological targets, where the piperidine ring is a core component of the final spiro-architecture. nih.gov Solid-phase synthesis techniques have also been developed for the efficient construction of spirocyclic oximes and related heterocycles like isoxazolines, showcasing the modularity of this approach. youtube.com

Role in the Synthesis of Macrocycles and Cage Compounds

While the piperidine motif is a component of numerous macrocyclic natural products and synthetic molecules, the direct application of this compound as a starting material in well-documented macrocyclization or cage compound synthesis is not extensively reported in the literature. However, its structure possesses key features that make it a potential candidate for such applications. The molecule offers multiple reactive sites—the piperidine nitrogen, the α-carbons, and the oxime functionality—that could be exploited for ring-expansion or for linking to other molecular fragments to build large, cyclic structures.

Theoretically, the nitrogen atom could be functionalized with a long chain containing a reactive terminus that could then cyclize by reacting with another position on the piperidine ring. Furthermore, techniques like ring-closing metathesis could be envisioned by introducing alkenyl side chains at strategic positions on the piperidine scaffold.

Application in Material Science (e.g., Polymer Initiators, Ligands for Catalysis)

The structural attributes of this compound lend it potential for applications in material science, both as a ligand for catalysis and as a precursor to polymer initiators.

Ligands for Catalysis: Piperidine derivatives are common scaffolds for ligands in transition metal catalysis. The nitrogen atom of the piperidine ring and the oxygen atom of the oxime ether in this compound can act as Lewis basic sites, allowing them to coordinate with a metal center. The presence of the sterically demanding tert-butyl group can influence the coordination geometry around the metal, which in turn can enhance the stereoselectivity of a catalytic reaction. hw.ac.uk For example, ligands with bulky tert-butyl groups on phenolate (B1203915) rings have been shown to affect the structure and activity of zirconium and titanium complexes used in ring-opening polymerization. hw.ac.uk While this specific molecule is not a widely cited ligand, its scaffold is analogous to many successful ligand systems.

Polymer Initiators: The N-O bond within the O-tert-butyl oxime functional group is relatively weak and can undergo homolytic cleavage upon exposure to heat or light to generate radical species. nih.govmdpi.com This process would yield a nitrogen-centered iminyl radical and a highly stable tert-butoxy (B1229062) radical. The tert-butoxy radical is a well-known initiator for various types of radical polymerization. mdpi.com Therefore, this compound could potentially serve as a source of radicals to initiate polymerization, although this specific application is not yet a mainstream use of the compound.

Precursor for Advanced Organic Reagents and Catalysts (Non-Biological Context)

A significant application of this compound in a non-biological context is its role as a precursor to highly reactive iminoxyl radicals. scispace.combeilstein-journals.org These radicals are valuable intermediates in organic synthesis, enabling a range of transformations that are otherwise difficult to achieve. researchgate.net The generation of an iminoxyl radical from the oxime ether functionality unlocks novel reactivity, turning the parent molecule into a powerful synthetic tool.

Iminoxyl radicals can be generated from their oxime precursors through oxidation using various reagents or through photolysis. nih.govresearchgate.net Once formed, these radicals can participate in several synthetically useful reactions, most notably intramolecular hydrogen atom transfer (HAT) followed by cyclization. This allows for the selective functionalization of C-H bonds, a major goal in modern chemistry. They can also add to double bonds to form cyclic structures. nih.gov The stability and reaction pathway of the generated radical can be tuned by the substituents on the oxime, making the O-tert-butyl group a key modulator of reactivity.

Table 1: Methods for Generation of Iminoxyl Radicals from Oxime Precursors

| Method | Reagents/Conditions | Description | Citations |

|---|---|---|---|

| Chemical Oxidation | Silver(I) oxide (Ag₂O), Lead tetraacetate (Pb(OAc)₄), Ceric ammonium (B1175870) nitrate (B79036) (CAN) | A metal-based oxidant facilitates a single-electron transfer from the oxime to generate the corresponding iminoxyl radical. | researchgate.net |

| Photolysis | UV light, often with an initiator like di-tert-butyl peroxide | Photolytic cleavage of an added peroxide generates radicals that abstract the hydrogen from an N-H oxime, or direct photolysis can cleave the N-O bond in oxime ethers. | nih.gov |

| Electrochemical Oxidation | Anode-cathode cascade electrolyzer | An electrochemical cell provides the driving force for oxidation, offering a reagent-free method for radical generation. | beilstein-journals.org |

This capacity to generate transient, highly reactive species makes this compound a valuable precursor for developing advanced organic reagents and catalytic cycles based on radical chemistry.

Strategies for Divergent Synthesis from a Common Precursor

Divergent synthesis is a powerful strategy in which a single, common intermediate is used to create a wide library of structurally distinct compounds. This compound is an ideal starting point for such an approach due to its multiple, chemically distinct reactive sites. nih.gov This allows chemists to systematically explore the chemical space around the piperidine scaffold.

There are three primary vectors for diversification using this precursor:

Modification of the Piperidine Nitrogen (N1): The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents through reactions like N-alkylation, N-arylation, N-acylation, and reductive amination. This allows for fine-tuning of the molecule's steric and electronic properties.

Functionalization at C3 and C5: The carbon atoms alpha to the original ketone (and now the oxime) can be functionalized. While direct enolate chemistry is altered by the presence of the oxime, radical-based reactions initiated from the iminoxyl radical can lead to cyclizations or functionalization at these positions.

Transformation of the Oxime Group: The O-tert-butyl oxime itself can be a substrate for further reactions. It can be hydrolyzed back to the ketone to allow for different carbonyl chemistry, reduced to the corresponding amine, or undergo rearrangements like the Beckmann rearrangement under acidic conditions to yield a ring-expanded lactam.

Table 2: Illustrative Strategies for Divergent Synthesis

| Modification Site | Reaction Type | Potential Products |

|---|---|---|

| Piperidine Nitrogen (N1) | N-Alkylation / N-Acylation | Diverse N-substituted piperidines |

| α-Carbons (C3/C5) | Radical Cyclization | Fused or bridged bicyclic systems |

| Oxime Functional Group | Reduction (e.g., with NaBH₄, H₂/Pd) | 4-Amino-piperidine derivatives |

| Oxime Functional Group | Hydrolysis (acidic) | Piperidin-4-one (ketone regeneration) |

| Oxime Functional Group | Beckmann Rearrangement | Substituted lactams (e.g., caprolactam derivatives) |

By employing these varied synthetic routes, a single investment in the synthesis of the this compound precursor can yield a large and diverse collection of complex molecules for screening in drug discovery and material science. nih.govnih.gov

Future Directions and Emerging Research Avenues in Piperidin 4 One O Tert Butyl Oxime Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and functionalization of oximes, including piperidin-4-one O-tert-butyl-oxime, traditionally rely on stoichiometric reagents and often require harsh conditions. The development of novel catalytic systems is a primary frontier for improving reaction efficiency, selectivity, and sustainability.

Current research in related oxime chemistry highlights several promising directions. Aniline catalysis, for example, has been shown to significantly accelerate oxime formation by creating a protonated Schiff base intermediate, which is more susceptible to transamination. rsc.org This approach avoids harsh pH conditions and enhances reaction rates. rsc.org Another avenue is the exploration of metal-based catalysis. While metal-mediated functionalization of the oxime group is known, emerging strategies focus on more nuanced control. acs.org For instance, a photothermal coupling system using an iron(III) catalyst has been developed for the ammoxidation of methylarenes, where the reaction proceeds through the formation and subsequent dehydration of an oxime intermediate. acs.org In this system, two oxime molecules coordinate to an Fe³⁺ center, forming a cyclic complex that facilitates nitrile formation. acs.org Applying such metal-based catalytic cycles to the transformations of this compound could unlock new reaction pathways, such as controlled rearrangements or C-N bond-forming reactions, with high selectivity and under milder conditions than previously possible.

Table 1: Comparison of Catalytic Strategies for Oxime Functionalization

| Catalytic System | Mechanism | Potential Advantages for this compound |

| Aniline Catalysis | Forms a more reactive protonated Schiff base intermediate. rsc.org | Mild reaction conditions, avoids strong acids/bases, faster kinetics. |

| Iron(III) Relay | Coordinates oxime ligands to facilitate dehydration or rearrangement. acs.org | Enables novel transformations (e.g., nitrile synthesis), potential for photothermal control. |

| Transition Metal Catalysis | Activates nitriles for nucleophilic addition of oximes. acs.org | Access to complex heterocyclic structures, diverse functionalization possibilities. |

Integration into Flow Chemistry and Continuous Processing for Efficient Synthesis

Batch processing, the standard for traditional synthesis, faces limitations in scalability, safety, and process control. Flow chemistry, or continuous processing, is emerging as a powerful alternative that addresses these challenges, and its application to this compound chemistry is a significant future direction.

Continuous flow protocols have been successfully developed for the synthesis of various piperidine (B6355638) derivatives, demonstrating superior yields and diastereoselectivity within minutes of reaction time. acs.org The large surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for precise temperature control and safe handling of reactive intermediates. researchgate.net A notable example in a related field is the photochemical flow oximation of alkanes using tert-butyl nitrite. durham.ac.uk This process showed a remarkable reduction in reaction time compared to batch methods and enabled a straightforward scale-up. durham.ac.uk Given that this compound synthesis involves the reaction of a ketone with a hydroxylamine (B1172632) derivative, adapting this process to a continuous flow setup could offer substantial benefits. numberanalytics.comontosight.ai These include improved reaction yields, reduced waste, enhanced safety by minimizing the accumulation of unstable reagents, and the potential for integrated purification steps, making the synthesis more efficient and industrially viable. durham.ac.ukrsc.org

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage | Relevance to Oxime Synthesis |

| Enhanced Safety | Small reaction volumes minimize risk from exothermic or hazardous reactions. | Oximation can be exothermic; flow processing mitigates thermal runaway. |

| Precise Control | Accurate control over temperature, pressure, and residence time. | Optimizes reaction kinetics and minimizes side-product formation. nih.gov |

| Rapid Optimization | Automated systems allow for rapid screening of reaction conditions. | Quickly identifies optimal conditions for yield and purity. rsc.org |

| Scalability | Increased production by running the system for longer periods ("scaling out"). | Facilitates transition from laboratory-scale synthesis to larger-scale production. acs.org |

Exploration of Photochemical and Electrochemical Transformations

The oxime functional group is an excellent platform for radical- and redox-based transformations. The exploration of photochemical and electrochemical methods is set to unlock novel reactivity for this compound, enabling the formation of structures that are difficult to access through traditional thermal reactions.

Photochemical methods offer mild and selective activation of the oxime moiety. Visible-light-mediated energy transfer catalysis, using iridium-based photosensitizers, has been shown to induce E/Z isomerization of oximes. organic-chemistry.orgnih.gov This provides access to the less stable Z-isomer, which can then undergo unique reactions, such as non-classical Beckmann rearrangements where alkyl groups migrate preferentially over aryl groups. nih.govthieme-connect.com Furthermore, photocatalysis can trigger the homolytic cleavage of the N–O bond in oxime esters to generate iminyl radicals, which are versatile intermediates for constructing nitrogen-containing heterocycles. researchgate.net

Electrochemical synthesis represents a green and powerful alternative for driving C-N bond formation. researchgate.net Recent studies have demonstrated the highly efficient electrosynthesis of various oximes by coupling the reduction of nitrates with aldehydes or ketones on catalyst-coated electrodes. rsc.orgrsc.org For example, using a Zn-Cu alloy catalyst, cyclohexanone (B45756) oxime was synthesized in a one-pot reaction from cyclohexanone and aqueous nitrate (B79036) under ambient conditions. acs.org The key step is the electrochemical generation of a hydroxylamine intermediate at the cathode, which then reacts with the ketone. acs.org Applying these electrochemical principles to piperidin-4-one could provide a sustainable route for its synthesis, while further electrochemical transformations could target the oxime group for novel functionalization.

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time monitoring of chemical reactions, and their application to the chemistry of this compound will be critical for future developments.

Techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, as well as mass spectrometry, can be directly integrated into reaction setups, including continuous flow systems. nih.govresearchgate.net In-line Raman spectroscopy has been used to monitor the progress of a piperidine-catalyzed synthesis in a flow reactor by tracking the appearance of a unique product band. nih.gov Similarly, in-situ attenuated total reflectance FTIR (ATR-FTIR) and online differential electrochemical mass spectrometry (DEMS) have been crucial in elucidating the reaction pathway of oxime electrosynthesis, confirming that the reaction proceeds through a hydroxylamine intermediate. rsc.orgresearchgate.net The application of these techniques to the synthesis and transformation of this compound would allow for precise, real-time tracking of reactant consumption, intermediate formation, and product generation. shimadzu.com This data is invaluable for rapid reaction optimization, kinetic analysis, and gaining mechanistic insights that are often missed with traditional offline analysis. acs.org

Design and Synthesis of New Piperidine-based Scaffolds Utilizing Oxime Functionality

The true value of this compound lies in its potential as a versatile building block for creating novel and complex piperidine-based scaffolds. The oxime functionality is not merely a passive group but an active handle for sophisticated molecular engineering.

Future research will focus on leveraging the unique reactivity of the oxime group to build diverse molecular architectures. For example, the photocatalytically generated Z-isomer of an alkenyl oxime can undergo chemodivergent cyclizations. nih.govnih.gov Depending on the reaction conditions, the cyclization can be directed through either the nitrogen or the oxygen atom of the oxime, leading to the selective formation of nitrones or cyclic oxime ethers, respectively. nih.govnih.gov This type of switchable reactivity is highly valuable in synthetic chemistry. By installing appropriate functional groups onto the piperidine ring of this compound, this strategy could be used to construct novel fused or spirocyclic piperidine heterocycles. These new scaffolds, which would be challenging to synthesize via other routes, could serve as templates for developing new classes of pharmaceuticals and biologically active probes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for piperidin-4-one O-tert-butyl-oxime derivatives?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving Mannich reactions, N-methylation, and oximation. For example, vanillin-derived piperidin-4-one oxime esters were prepared by reacting vanillin, acetone, and ammonium acetate to form a piperidin-4-one intermediate, followed by tert-butyl oxime formation . Key parameters include controlling reaction temperature (20–100°C), solvent selection (e.g., ethanol or acetonitrile), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. How should researchers handle this compound to ensure safety during experiments?

- Methodological Answer : Follow GHS hazard classifications:

- Skin/Eye Protection : Wear nitrile gloves and safety goggles due to skin irritation (H315) and severe eye irritation (H319) risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. For exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : IR spectroscopy confirms oxime (C=N–O) and ketone (C=O) functional groups (peaks at ~1600–1700 cm⁻¹) .

- NMR : ¹H NMR identifies tert-butyl protons (singlet at ~1.2 ppm) and piperidine ring protons (multiplet at 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for piperidin-4-one derivatives?